Lu AF21934

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

- Es erscheint als weißer oder leicht gelblicher kristalliner Pulver.

- Bemerkenswert ist, dass Oleylanilid in bestimmten toxischen Ölbeständen gefunden wurde und mit dem Syndrom des toxischen Öls (TOS) assoziiert ist.

Oleylanilid: , ist eine Verbindung mit der chemischen Formel .

Herstellungsmethoden

Synthesewege: Oleylanilid kann durch organische Reaktionen synthetisiert werden. Eine übliche Methode beinhaltet die Reaktion zwischen (einer ungesättigten Fettsäure) und (einem primären aromatischen Amin).

Reaktionsbedingungen: Die Reaktion erfolgt typischerweise unter milden Bedingungen, wie z. B. Rückfluss in einem geeigneten Lösungsmittel.

Industrielle Produktion: Während Oleylanilid nicht im großen Maßstab industriell hergestellt wird, dient es als Zwischenprodukt in der organischen Synthese.

Vorbereitungsmethoden

Synthetic Routes: Oleyl Anilide can be synthesized through organic reactions. One common method involves the reaction between (an unsaturated fatty acid) and (a primary aromatic amine).

Reaction Conditions: The reaction typically occurs under mild conditions, such as refluxing in a suitable solvent.

Industrial Production: While Oleyl Anilide is not produced on a large scale industrially, it serves as an intermediate in organic synthesis.

Analyse Chemischer Reaktionen

Reaktionen: Oleylanilid kann verschiedene Reaktionen eingehen, darunter

Häufige Reagenzien und Bedingungen: Spezifische Reagenzien und Bedingungen hängen von der gewünschten Transformation ab.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Derivate von Oleylanilid mit modifizierten Eigenschaften.

Wissenschaftliche Forschungsanwendungen

Behavioral Studies and Pharmacological Effects

-

Antipsychotic-Like Effects :

- In various rodent models, Lu AF21934 has demonstrated antipsychotic-like effects. For instance, it effectively reversed MK-801-induced hyperactivity and social interaction deficits, which are indicative of positive and negative symptoms of schizophrenia .

- The compound has also been shown to enhance cognitive functions in tasks such as the delayed spatial alternation test, suggesting its potential utility in treating cognitive disturbances associated with schizophrenia .

- Interactions with Other Receptors :

- Motor Activity Modulation :

Mechanistic Insights

Recent investigations into the molecular mechanisms of this compound have highlighted its role in modulating neurotransmitter release. For example, it has been observed to inhibit dopamine and serotonin release induced by MK-801, providing further evidence of its regulatory effects on glutamatergic signaling pathways .

Data Table: Summary of Key Findings

Case Study 1: Schizophrenia Model

In a study examining the efficacy of this compound in a schizophrenia model using MK-801, researchers found that doses as low as 0.5 mg/kg significantly improved social interaction scores compared to control groups. This suggests that this compound may effectively target both positive and negative symptoms of schizophrenia.

Case Study 2: Cognitive Impairment

Another study focused on cognitive impairment models showed that this compound administration led to improved performance in novel object recognition tasks. This finding supports its potential role in enhancing cognitive functions disrupted in various psychiatric disorders.

Wirkmechanismus

- Oleyl Anilide’s mechanism of action involves inhibiting acyl-coenzyme A:cholesterol acyltransferase (ACAT) .

- ACAT inhibition affects cholesterol metabolism, potentially impacting lipid homeostasis and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Einzigartigkeit: Oleylanilid zeichnet sich durch seine spezifische chemische Struktur und seine ACAT-hemmende Aktivität aus.

Ähnliche Verbindungen: Obwohl Oleylanilid einzigartig ist, umfassen verwandte Verbindungen andere Anilide, Fettsäurederivate und ACAT-Hemmer.

Denken Sie daran, dass die Assoziation von Oleylanilid mit TOS seine Bedeutung in der Toxikologie und Forschung unterstreicht. Wenn Sie weitere Fragen haben, zögern Sie nicht, diese zu stellen!

Biologische Aktivität

Lu AF21934 is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4), which has been investigated for its potential therapeutic effects in various neurological and psychiatric disorders. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and findings from relevant studies.

This compound enhances the activity of mGlu4 receptors, which are G protein-coupled receptors involved in modulating neurotransmission. This modulation can influence various physiological processes, including motor control and cognitive functions. The compound has been shown to interact selectively with mGlu4 homodimers and heterodimers, enhancing receptor signaling in specific brain regions.

Key Findings on Mechanism

- Electrophysiological Studies : this compound was found to potentiate mGlu4 receptor activity, leading to increased excitatory postsynaptic currents (EPSCs) in brain slices .

- Behavioral Impact : In animal models, this compound exhibited antipsychotic-like effects, reducing hyperactivity and improving social interaction in tests disrupted by NMDA antagonists like MK-801 .

Pharmacological Effects

This compound has demonstrated a range of pharmacological effects across various studies:

Table 1: Summary of Pharmacological Effects

Case Studies

- Antipsychotic-Like Effects : A study demonstrated that this compound effectively reversed behavioral phenotypes in rodent models of psychosis, suggesting its potential utility in treating schizophrenia .

- Dyskinesia Models : In L-DOPA-primed rat models, this compound did not significantly alleviate pre-established abnormal involuntary movements (AIMs), indicating limitations in its efficacy for treating dyskinesia compared to amantadine, which showed over a 40% reduction in AIMs .

- Tremor Induction : Research involving harmaline-induced tremors revealed that while this compound reduced hyperactivity associated with tremors, it did not mitigate the tremor itself, highlighting its selective action on certain motor functions without affecting all aspects of motor control .

Eigenschaften

IUPAC Name |

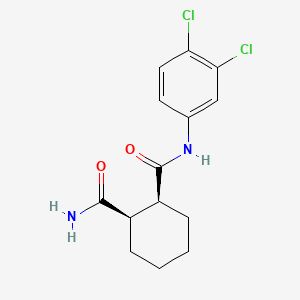

(1R,2S)-2-N-(3,4-dichlorophenyl)cyclohexane-1,2-dicarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16Cl2N2O2/c15-11-6-5-8(7-12(11)16)18-14(20)10-4-2-1-3-9(10)13(17)19/h5-7,9-10H,1-4H2,(H2,17,19)(H,18,20)/t9-,10+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVKZWCJNDWOBAM-ZJUUUORDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)N)C(=O)NC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@@H](C1)C(=O)N)C(=O)NC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary mechanism of action of (1S,2R)-N1-(3,4-dichlorophenyl)cyclohexane-1,2-dicarboxamide (Lu AF21934)?

A1: this compound is a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4). [, , ] This means it binds to an allosteric site on the mGlu4 receptor, distinct from the glutamate binding site, and enhances the receptor's response to glutamate. [, , ] By potentiating mGlu4 activity, this compound ultimately reduces glutamate release in specific brain regions. [, ]

Q2: Were there any studies exploring the potential of this compound in movement disorders beyond Parkinson's disease?

A2: Yes, one study investigated the effects of this compound on harmaline-induced tremor in rats, a model often used to study essential tremor. [] Interestingly, while this compound successfully reduced harmaline-induced hyperactivity, it did not significantly impact the tremor component. [] This suggests that the compound might not be effective against all types of movement disorders.

Q3: Beyond neurological applications, has this compound been studied for other potential therapeutic benefits?

A3: Yes, researchers also investigated the anxiolytic and antidepressant-like properties of this compound. [] While the compound displayed promising anxiolytic-like effects in rodent models, it did not demonstrate significant antidepressant-like activity. [] This suggests a degree of selectivity in its pharmacological profile.

Q4: What are the limitations of the available research on (1S,2R)-N1-(3,4-dichlorophenyl)cyclohexane-1,2-dicarboxamide (this compound)?

A4: Currently, most research on this compound is preclinical, primarily conducted in vitro or using animal models. [, , , , , ] While these studies provide valuable insights, further research, particularly clinical trials, is crucial to validate these findings in humans and to comprehensively assess its safety and efficacy for therapeutic applications. Additionally, the long-term effects and potential for developing tolerance or resistance to this compound remain to be thoroughly investigated.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.